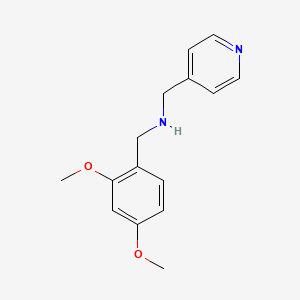

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine

Description

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine (CAS: 355383-29-8) is a secondary amine featuring a pyridin-4-ylmethyl group and a 2,4-dimethoxybenzyl substituent. Its molecular weight is 258.32 g/mol, and it is reported to have a purity of 97% .

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12/h3-9,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJARHRZUSPUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-pyridylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or pyridinyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyl or pyridinyl groups.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Type

- N-(2,4-Difluorobenzyl)-1-(pyridin-4-yl)methanamine (CAS: 355815-27-9): Replacing methoxy groups with fluorine atoms at the 2- and 4-positions of the benzyl group introduces electron-withdrawing effects. This alters solubility and bioavailability compared to the methoxy analog, as fluorine enhances lipophilicity and metabolic stability .

- N-(2,3-Dimethoxybenzyl)-1-(4-methoxyphenyl)methanamine : Shifting methoxy groups to the 2- and 3-positions reduces steric hindrance near the amine but may weaken π-π stacking interactions due to altered electronic distribution .

Aromatic Core Variations

- N-(Thiophen-2-ylmethyl)-1-(pyridin-4-yl)methanamine: Replacing the benzene ring with a thiophene heterocycle modifies aromaticity and electronic properties.

- 1-(Pyridin-3-yl)-N-(2,4,5-trimethoxybenzyl)methanamine hydrochloride : Adding a third methoxy group at the 5-position increases steric bulk and electron-donating capacity, which could enhance solubility but reduce membrane permeability .

Data Tables

Table 1: Key Properties of Selected Compounds

Biological Activity

N-(2,4-Dimethoxybenzyl)-1-(pyridin-4-yl)methanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound has the molecular formula and includes a pyridine ring and a dimethoxybenzyl group. The presence of two methoxy groups at the 2 and 4 positions enhances its reactivity and biological activity, making it a candidate for various pharmacological applications .

Neuropharmacological Effects

Research indicates that this compound may interact with various neurochemical pathways. Its potential applications in neuropharmacology are underscored by studies demonstrating its influence on neurotransmitter systems and enzyme inhibition.

Table 1: Summary of Biological Activities

The compound's biological activity is primarily attributed to its ability to bind with specific receptors and enzymes. Molecular docking studies suggest that it may exhibit high binding affinity towards certain targets, which could lead to significant pharmacological effects.

Case Studies

Several studies have investigated the biological implications of this compound:

- Neurosphere Formation Study : In a study evaluating the effects on neurosphere self-renewal, it was found that the compound significantly impaired the growth of neurospheres derived from cancer stem cells while leaving healthy neural stem cells unaffected .

- Enzyme Inhibition Assays : Enzyme inhibition assays revealed that this compound could effectively inhibit specific enzymes linked to neurodegenerative diseases, highlighting its potential as a therapeutic agent in treating such conditions.

Table 2: Case Study Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Neurosphere Growth | Impaired growth in cancer stem cells | |

| Enzyme Activity | Effective inhibition of target enzymes |

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,4-dimethoxybenzyl chloride and pyridin-4-ylmethanamine under basic conditions. Common solvents used include tetrahydrofuran (THF), with sodium hydride often employed as a base to facilitate the reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.